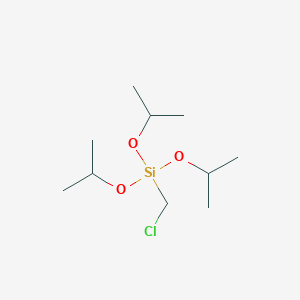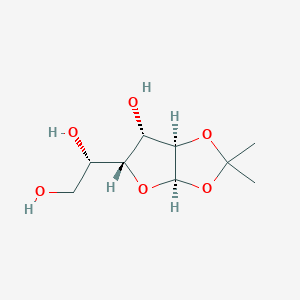
Chloromethyltriisopropoxysilane
Vue d'ensemble
Description
Chloromethyltriisopropoxysilane is a type of siloxane with the CAS number 18162-82-8 . It has a molecular weight of 254.82 g/mol and a molecular formula of C10H23ClO3Si .
Molecular Structure Analysis
The molecular structure of Chloromethyltriisopropoxysilane can be represented by the linear formula ClCH2Si(OCH(CH3)2)3 . For a more detailed view of its structure, you may refer to specialized databases or tools that can generate a 3D conformer .Physical And Chemical Properties Analysis
Chloromethyltriisopropoxysilane has a density of 0.962 g/mL at 25 °C . It has a molecular weight of 254.82 g/mol . More detailed physical and chemical properties might be available in specialized databases .Applications De Recherche Scientifique
Regioselective N1-Methylation of Pyrazoles
(Chloromethyl)triisopropoxysilane has been used in the field of drug discovery and development. It enables highly regioselective N1-methylation of pyrazoles . This application is particularly important in the pharmaceutical industry where the regioselectivity of reactions can significantly affect the properties of the resulting compounds .
Synthesis of Chloromethylsilicate
This compound is used in the synthesis of a chloromethylsilicate bearing two Martin’s ligands . The synthesis is achieved by the addition of in situ generated chloromethyllithium to a spirosilane . This new species has been found to have interesting reactivity, with the chloride being displaced by strong nucleophiles such as alkyllithiums and (hetero)aryllithiums .
Lewis Acidic Conditions
Under Lewis acidic conditions, the pentacoordinate silicon species rearranges through a formal insertion of a methylene into one Si–C bond, to form a new tetravalent spirosilane with a six-membered ring . This rearrangement can also be triggered by the addition of a Lewis base .
DFT Calculations
The mechanism of the rearrangement under both conditions has been studied by means of DFT (Density Functional Theory) calculations . This allows for a better understanding of the behavior of this compound under different conditions .
Photoredox Catalysis
Chloromethyl (bis-catecholato)silicate, which can be synthesized from (Chloromethyl)triisopropoxysilane, can be efficiently used in photoredox catalysis as a chloromethyl radical precursor . This is particularly useful for the formation of cyclopropane derivatives .
Biological Activities
Chloromethylsilatranes, which can be synthesized from (Chloromethyl)triisopropoxysilane, have shown interesting biological activities . This opens up potential applications in the field of medicinal chemistry .
Safety And Hazards
Orientations Futures
While specific future directions for Chloromethyltriisopropoxysilane are not mentioned in the search results, it’s worth noting that research in the field of chemical synthesis and material science is ongoing. Advancements in these areas could potentially impact the use and synthesis of compounds like Chloromethyltriisopropoxysilane .
Propriétés
IUPAC Name |
chloromethyl-tri(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClO3Si/c1-8(2)12-15(7-11,13-9(3)4)14-10(5)6/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKYAANYXZKYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCl)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584422 | |
| Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyltriisopropoxysilane | |
CAS RN |
18162-82-8 | |
| Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyltriisopropoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
